4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a combination of phenyl, thiophene, pyrazole, and oxane groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling with the oxane and phenyl groups. Common synthetic methods include:
Condensation Reactions: Utilizing reagents such as phosphorus pentasulfide (P4S10) for sulfurizing agents.
Cyclization Reactions: Employing cyclization of various substrates to form the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide can undergo several types of chemical reactions:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic agents.
Pyrazole Derivatives: Including various aminopyrazoles used in medicinal chemistry.
Uniqueness
4-phenyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-20(21(9-14-26-15-10-21)17-5-2-1-3-6-17)22-11-13-24-12-8-18(23-24)19-7-4-16-27-19/h1-8,12,16H,9-11,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKZPTIKGVWIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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